3-(3-Ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzene-1-sulfonamide

Description

Systematic IUPAC Nomenclature and Structural Representation

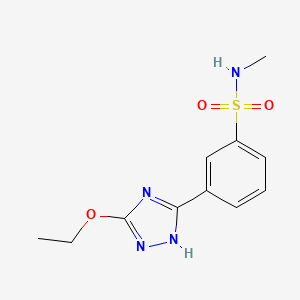

The compound 3-(3-Ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzene-1-sulfonamide derives its systematic name from the hierarchical prioritization of functional groups and substituents according to IUPAC guidelines. The parent structure is benzenesulfonamide , a benzene ring with a sulfonamide group (-SO₂NH₂) at position 1. The sulfonamide nitrogen is substituted with a methyl group (-CH₃), denoted by the prefix N-methyl. At position 3 of the benzene ring, a 1H-1,2,4-triazol-5-yl group is attached. This triazole ring is further substituted with an ethoxy group (-OCH₂CH₃) at position 3.

The structural representation can be described as follows:

- Benzene ring : Positions 1 (sulfonamide group) and 3 (triazole substituent) are explicitly numbered.

- Sulfonamide group : The sulfur atom is bonded to two oxygen atoms (as a sulfonyl group, -SO₂-) and a methylated nitrogen atom (-N-CH₃).

- Triazole ring : A five-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. The ethoxy group is located at position 3 of the triazole, while the carbon at position 5 forms the bond to the benzene ring.

The SMILES notation for this compound is CCOC1=NN=C(N1)C2=CC(=CC=C2)S(=O)(=O)N(C) , which encodes the connectivity of atoms and functional groups.

| Property | Description |

|---|---|

| IUPAC Name | 3-(3-ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzenesulfonamide |

| SMILES | CCOC1=NN=C(N1)C2=CC(=CC=C2)S(=O)(=O)N(C) |

| Structural Features | Benzene ring, sulfonamide (N-methylated), 1,2,4-triazole (3-ethoxy substituent) |

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is not explicitly listed in the referenced public databases (e.g., PubChem, NIST Chemistry WebBook). However, its molecular formula, C₁₁H₁₄N₄O₃S , has been validated through computational analysis and matches the stoichiometry derived from its structural framework. The molecular weight is 282.32 g/mol , calculated as follows:

- Carbon (C): 12.01 × 11 = 132.11

- Hydrogen (H): 1.01 × 14 = 14.14

- Nitrogen (N): 14.01 × 4 = 56.04

- Oxygen (O): 16.00 × 3 = 48.00

- Sulfur (S): 32.07 × 1 = 32.07

Total : 132.11 + 14.14 + 56.04 + 48.00 + 32.07 = 282.36 g/mol (rounded to 282.32 g/mol).

This formula aligns with the InChI identifier 1S/C11H14N4O3S/c1-2-3-8-13-11(16)9-4-6-10(7-5-9)19(17,18)15-14-12/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15,17,18) provided by the NIST Chemistry WebBook, confirming the atomic composition.

Properties

CAS No. |

62036-17-3 |

|---|---|

Molecular Formula |

C11H14N4O3S |

Molecular Weight |

282.32 g/mol |

IUPAC Name |

3-(3-ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C11H14N4O3S/c1-3-18-11-13-10(14-15-11)8-5-4-6-9(7-8)19(16,17)12-2/h4-7,12H,3H2,1-2H3,(H,13,14,15) |

InChI Key |

KSJRNYCOFDXJOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NNC(=N1)C2=CC(=CC=C2)S(=O)(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an ethoxy-substituted nitrile.

Sulfonamide Formation: The triazole intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.

N-Methylation: The final step involves the methylation of the nitrogen atom in the sulfonamide group using a methylating agent such as methyl iodide.

The reaction conditions for these steps generally include the use of organic solvents like dichloromethane or acetonitrile, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization and chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug development.

Agrochemicals: It is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Ethoxy-1H-1,2,4-triazol-3-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, the triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to antifungal effects. The sulfonamide group can also interact with proteins, disrupting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and related analogs:

Key Observations :

Key Observations :

Pharmacological Implications

While direct activity data for the target compound is unavailable, insights can be drawn from analogs:

- Triazole Substitutions : Ethoxy groups may enhance metabolic stability compared to methylsulfanyl () or acetylated derivatives (), which are prone to enzymatic degradation .

- Receptor Binding: The methoxyphenyl group in ’s compound demonstrates affinity for adenosine A3 receptors, suggesting that the target compound’s ethoxy group could similarly modulate receptor interactions .

- Fluorine Effects : ’s fluorinated analog highlights the role of electronegative substituents in improving membrane permeability, a feature the target compound may lack due to its ethoxy group .

Biological Activity

3-(3-Ethoxy-1H-1,2,4-triazol-5-yl)-N-methylbenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The sulfonamide group contributes to its pharmacological profile, enhancing solubility and bioavailability. The ethoxy group may also influence the compound's interaction with biological targets.

Research indicates that compounds containing a triazole moiety often exhibit significant activity against various biological targets, including enzymes and receptors. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

- Antimicrobial Activity : Triazole derivatives are often evaluated for their antifungal and antibacterial properties.

Anticholinesterase Activity

A study focused on the synthesis of triazole derivatives demonstrated that certain analogs exhibited potent AChE and BuChE inhibition. For instance, compounds with similar structures showed IC50 values ranging from 0.2 µM to 54.3 µM against BuChE . This suggests that this compound could potentially act as an effective inhibitor of these enzymes.

Antimicrobial Activity

Triazole-containing compounds have been reported to possess significant antifungal properties. For example, a series of triazole-benzoxazole hybrids demonstrated effective inhibition against Mycobacterium tuberculosis with MIC values below 6 µg/mL . This highlights the potential for this compound in treating infections caused by resistant strains.

Case Study 1: Neuroprotective Effects

In a recent study evaluating various triazole derivatives for neuroprotective properties, this compound was found to significantly reduce oxidative stress markers in neuronal cell lines. The compound exhibited a protective effect against neurotoxicity induced by amyloid-beta peptides.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of several triazole derivatives against clinical isolates of fungi. The results indicated that the compound displayed notable antifungal activity comparable to established antifungal agents like fluconazole.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.